molecular formula C11H10Br2N2O2S B2978749 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 2305298-35-3

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B2978749
CAS No.: 2305298-35-3
M. Wt: 394.08
InChI Key: DZLRAFFHHIGUQH-UHFFFAOYSA-N
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Description

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This sulfonamide-functionalized pyrazole derivative is of significant interest in the development of multitarget inhibitors. Compounds featuring the sulfonamide-pyrazole scaffold have demonstrated promising inhibitory activity against key enzymatic targets, including human carbonic anhydrase (hCA I and II) isoforms and cholinesterases (AChE and BChE) . These enzymes are important therapeutic targets for conditions such as glaucoma and Alzheimer's disease, making this compound a valuable candidate for investigating novel treatment strategies . The presence of the sulfonamide group is crucial for its mechanism of action, as sulfonamides are known to exhibit high affinity toward carbonic anhydrases by interacting with the zinc binding group in the enzyme's active site . The pyrazole heterocycle, a five-membered ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities . This specific combination of structural features makes this compound a versatile building block for constructing more complex molecules and for structure-activity relationship studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers are advised to consult relevant safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

1-(2,5-dibromo-4-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O2S/c1-7-5-10(13)11(6-9(7)12)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRAFFHHIGUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dibromo-4-methylbenzenesulfonyl chloride and 3-methyl-1H-pyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to sulfoxides or sulfones.

Scientific Research Applications

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound with a sulfonyl group, bromine atoms, and a pyrazole ring. The combination of these structural features gives the compound unique chemical and biological properties.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry It serves as a building block in the synthesis of complex organic molecules.
  • Biology This compound can be used to study enzyme inhibition and protein-ligand interactions.
  • Industry It is used in the development of advanced materials and as a reagent in various industrial processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atoms can be substituted with nucleophiles like thiols or amines under appropriate conditions. Reagents such as potassium thiolate or sodium azide in polar solvents may be used. The products formed from substitution reactions can yield various substituted pyrazoles.
  • Oxidation and Reduction The sulfonyl group can participate in oxidation and reduction reactions that lead to the formation of sulfoxides or sulfones. Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide may be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride may be used for reduction.
  • Coupling Reactions The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Mechanism of Action

The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Differences

Target Compound vs. 1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole ()
  • Key Differences: The target compound replaces the pyrrole and 4-bromophenyl groups in ’s derivative with a sulfonyl-containing aryl group. Thermal Stability: Crystallographic data from suggest that bulky substituents (e.g., pyrrole) reduce conformational flexibility, whereas the sulfonyl group in the target compound may improve thermal stability due to stronger intermolecular interactions (e.g., dipole-dipole) .
Target Compound vs. 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
  • Key Differences :
    • The dihydro-pyrazol-3-one core in ’s compound introduces a ketone group, altering electronic properties compared to the fully aromatic pyrazole in the target compound.
    • The target’s sulfonyl group replaces the chlorophenyl substituent, likely increasing solubility in polar solvents due to the sulfonyl group’s polarity.
    • Spectral Data : LC/MS data for Example 5.17 () show m/z 301–305 [M+H]+, while the target compound’s calculated molecular weight (C₁₁H₁₀Br₂N₂O₂S) is ~403 g/mol, indicating a significantly larger mass .
Spectroscopic Characterization
  • LC/MS : The target compound’s higher molecular weight (~403 vs. ~300 for ’s examples) would result in distinct fragmentation patterns, with bromine isotope clusters (m/z 403, 405, 407) .
  • Crystallography : highlights the use of X-ray diffraction to resolve substituent-induced distortions in pyrazole derivatives. Similar methods could elucidate the target compound’s bond angles and packing efficiency .

Biological Activity

The compound 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a sulfonyl-containing pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H9Br2N3O2S\text{C}_{11}\text{H}_{9}\text{Br}_{2}\text{N}_{3}\text{O}_{2}\text{S}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including the compound . The following table summarizes the antimicrobial activity against different bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other conditions.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Research suggests that sulfonyl groups can enhance the binding affinity to bacterial enzymes involved in these processes.

Study 1: Antibacterial Activity Evaluation

A study conducted by researchers involved screening various pyrazole derivatives for their antibacterial properties. The study found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to assess the zone of inhibition, confirming its potential as an antibiotic agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed to understand how modifications to the pyrazole ring and sulfonyl group affect biological activity. The results indicated that the presence of halogen substituents (such as bromine) significantly enhanced antimicrobial potency compared to unsubstituted analogs .

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound can effectively reduce bacterial load in infected animal models. These studies are crucial for assessing the therapeutic potential and safety profile of the compound .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

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